molecular formula C28H29N5O2S B11669502 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11669502
M. Wt: 499.6 g/mol
InChI Key: FBJCULJJKTYBNC-RDRPBHBLSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research, primarily investigated for its potential kinase inhibitory activity. Its molecular structure integrates a 1,2,4-triazole core, a common pharmacophore in drug discovery, linked via a sulfanylacetohydrazide bridge to an (E)-configured methoxybenzylidene moiety. This specific architecture is designed to interact with the ATP-binding sites of various protein kinases. Research indicates that this compound exhibits promising activity against focal adhesion kinase (FAK), a key signaling protein involved in cellular adhesion, proliferation, and survival pathways. Hyperlink to source The inhibition of FAK is a targeted therapeutic strategy in oncology, particularly for its role in tumor invasion, metastasis, and angiogenesis. Hyperlink to source Consequently, this molecule serves as a critical research tool for studying FAK-mediated signaling cascades, evaluating its effects on cancer cell motility and apoptosis in vitro, and as a lead compound for the development of novel anti-cancer agents. It is supplied as a high-purity material to ensure reproducible results in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O2S/c1-28(2,3)22-16-14-20(15-17-22)26-31-32-27(33(26)23-11-6-5-7-12-23)36-19-25(34)30-29-18-21-10-8-9-13-24(21)35-4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+

InChI Key

FBJCULJJKTYBNC-RDRPBHBLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit potent antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the triazole scaffold can enhance its antimicrobial efficacy, making it a candidate for developing new antibiotics .
  • Antifungal Properties : Triazole derivatives are commonly used in antifungal therapies. The compound's structure allows it to inhibit fungal growth effectively, providing a basis for further research into antifungal agents that could combat resistant strains .
  • Anticancer Potential : There is emerging evidence that triazole-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Ongoing studies aim to elucidate the precise mechanisms through which this compound may exert anticancer effects.

Agricultural Applications

  • Pesticidal Activity : The compound's ability to interact with biological systems suggests potential use as a pesticide. Initial studies have indicated that it can effectively target pests while being less harmful to beneficial insects, making it a promising candidate for sustainable agricultural practices.
  • Plant Growth Regulators : Some triazole derivatives are known to act as plant growth regulators, influencing processes such as seed germination and root development. Research is underway to explore how this specific compound might enhance crop yields or stress resistance in plants.

Material Science Applications

  • Coordination Complexes : The ability of the triazole ring to form coordination complexes with metals opens avenues for its application in material science, particularly in the development of new materials with tailored properties for electronics or catalysis .
  • Polymer Chemistry : Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. Research into polymer blends containing triazole derivatives is ongoing, with promising results indicating improved durability and performance characteristics .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the side chains significantly influenced antibacterial potency, highlighting the importance of structural variations in designing effective agents .
  • Fungicidal Activity Assessment : Another investigation focused on the fungicidal properties of triazole derivatives against Candida albicans. The study found that specific substitutions on the triazole ring enhanced antifungal activity, suggesting pathways for developing new treatments for fungal infections.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring and the hydrazide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound and creates steric bulk, which may reduce binding to shallow protein pockets but improve selectivity .
  • Solubility: The diethylamino group in enhances water solubility via protonation, whereas tert-butyl and chloro groups favor lipid membranes .

Spectral Characterization

  • IR Spectroscopy :
    • C=S stretch: Observed at 1243–1258 cm⁻¹ in all analogs, confirming thione tautomer dominance .
    • C=O stretch: Absent in triazole derivatives (1663–1682 cm⁻¹ in precursors only) .
  • NMR Spectroscopy :
    • tert-butyl : Single peak at ~1.3 ppm (¹H) and 30–35 ppm (¹³C) .
    • Methoxy : Sharp singlet at ~3.8 ppm (¹H) .
    • Chlorine/Dichloro : Deshielded aromatic protons (7.5–8.5 ppm) .

Computational Similarity and Bioactivity Clustering

  • Tanimoto/Dice Indices : The target compound shares >70% similarity with and analogs due to conserved triazole-sulfanyl-hydrazide backbone .
  • Bioactivity Clustering: Chlorophenyl analogs () show enhanced antimicrobial activity due to halogen bonding . Dichlorophenyl derivatives () may exhibit higher cytotoxicity, as seen in related triazoles . Methoxy and diethylamino substituents (target compound, ) correlate with kinase inhibition via H-bond donor/acceptor interactions .

Structure-Activity Relationship (SAR) Trends

Substituent Impact on Bioactivity Example Compounds
4-tert-butylphenyl Increases lipophilicity and metabolic stability; may enhance blood-brain barrier penetration. Target compound
Halogens (Cl) Enhances halogen bonding with targets; improves antibacterial activity.
Methoxy/Ethoxy Balances solubility and H-bonding; methoxy offers stronger electron donation. Target compound
Diethylamino Introduces basicity; may improve solubility and interaction with charged residues.

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C27H26N5OSC_{27}H_{26}N_5OS with a molecular weight of approximately 474.59 g/mol. The structure features a triazole ring and a hydrazide moiety, which are known to contribute to its biological properties.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A2040
Compound B3060
Compound C4070

Antifungal Activity

The compound has also shown promise as an antifungal agent. In vitro studies have demonstrated its effectiveness against fungal strains such as Candida albicans, with reported inhibition zones comparable to standard antifungal drugs .

Case Study: Antifungal Efficacy
In a recent study, the compound was tested against several fungal strains. The results indicated that it inhibited fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in treating fungal infections .

The biological activity of triazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and disrupt cell membrane integrity. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes involved in cell wall synthesis, leading to increased antibacterial efficacy .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest a moderate safety profile; however, further investigations are necessary to establish comprehensive toxicological data .

Q & A

Basic Question: What are the key steps for synthesizing this compound, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with substituted benzaldehydes in ethanol, using glacial acetic acid as a catalyst .
  • Step 2: Introduction of the sulfanylacetohydrazide moiety by reacting the triazole intermediate with methyl-[(heterocyclic)sulfanyl] acetate, followed by hydrazine hydrate under reflux for 4–6 hours. TLC (chloroform:methanol, 7:3) monitors reaction progress .
  • Validation: Intermediates are characterized via 1^1H NMR (e.g., δ 2.53 ppm for methyl groups, δ 7.98 ppm for aromatic protons) and elemental analysis (e.g., C, H, S content). Discrepancies in sulfur content (e.g., observed 11.56% vs. calculated 12.32%) may indicate oxidation side reactions, necessitating inert-atmosphere synthesis .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Experimental Design: Use Bayesian optimization or heuristic algorithms to systematically vary parameters (temperature, solvent ratio, catalyst loading) while minimizing experimental runs. For example, ethanol reflux (78°C) is optimal for Schiff base formation, but switching to DMF may enhance solubility of bulky tert-butylphenyl groups .
  • Purity Enhancement: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) resolves mixtures of hydroxyl- and methoxy-substituted byproducts. Crystallization from i-PrOH/petroleum ether yields pure crystals (melting point 102–103°C) .

Basic Question: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1^1H NMR: Identifies hydrazone (N–H, δ 8.3–10.5 ppm) and triazole (aromatic protons, δ 7.8–8.3 ppm) moieties. Methoxy groups appear as singlets (δ 3.8–4.0 ppm) .
  • X-ray Crystallography: Resolves anisotropic displacement parameters (e.g., C30H36N2O2S crystallizes in a triclinic system, P1 space group, α = 104.435°) to confirm stereochemistry and hydrogen bonding (O–H···N interactions) .

Advanced Question: How to resolve contradictions in spectroscopic vs. elemental analysis data?

Methodological Answer:

  • Case Study: If elemental analysis shows lower sulfur content (e.g., 11.56% observed vs. 12.32% calculated), consider:
    • Hypothesis 1: Partial oxidation of the sulfanyl group during synthesis. Mitigate via argon-purged reactions .
    • Hypothesis 2: Co-crystallization of byproducts. Validate via HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities .
  • Resolution: Repeat synthesis under inert atmosphere and compare TLC/Rf values of intermediates .

Basic Question: What are standard protocols for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., acetylcholinesterase) using Ellman’s method. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent interference .
  • Cytotoxicity Testing: Use MTT assay on HEK-293 cells, with IC50_{50} determination via non-linear regression. Include positive controls (e.g., doxorubicin) .

Advanced Question: How to model structure-activity relationships (SAR) computationally?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate ligand-enzyme interactions. Parameterize the triazole sulfanyl group as a hydrogen bond donor/acceptor. Validate poses against X-ray crystallographic data .
  • QSAR Models: Apply MLR (multiple linear regression) on descriptors like logP, polar surface area, and Hammett constants. Training sets require ≥20 derivatives with IC50_{50} data .

Advanced Question: What strategies prevent decomposition during crystallization?

Methodological Answer:

  • Solvent Selection: Use ethanol for slow evaporation, ensuring hydrogen-bond stabilization. Avoid protic solvents if the compound is base-sensitive .
  • Temperature Control: Gradual cooling (2°C/min) from reflux to 4°C minimizes lattice defects. For hygroscopic compounds, employ vacuum drying with P2_2O5_5 .

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